molecular formula C22H21N5O5 B2646143 Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate CAS No. 1251600-20-0

Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate

Cat. No. B2646143
CAS RN: 1251600-20-0
M. Wt: 435.44
InChI Key: VREJOBAMKZXYAO-UHFFFAOYSA-N
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Description

The compound “Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant .

Scientific Research Applications

Synthesis and Transformations

Quinoline derivatives are recognized for their efficient fluorophore properties, utilized in biochemistry and medicine for examining various biological systems. The reactions of 2-chloro-4-methylquinolines with aminobenzoic acids result in new quinoline derivatives, indicating their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Novel Syntheses of Fluorine-bearing Compounds

The efficient synthesis of novel fluorine-bearing quinoline-4-carboxylic acids from 2-amino-5-fluorophenyl glyoxylic acid demonstrates their application as amylolytic agents against Aspergillus fungi, highlighting their utility in addressing fungal infections (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Anticancer Activity

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various carcinoma cell lines, demonstrating significant anticancer activity. This research signifies the quinoline derivatives' role in developing novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Antibacterial Properties

The synthesis of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids and their evaluation for antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, reveal their potential in treating respiratory tract infections (Miyamoto et al., 1995).

Antituberculosis Agents

New quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and assessed for their in vitro antituberculosis activity. Their potent and selective activity, coupled with low cytotoxicity, marks them as promising leads for new compounds against tuberculosis (Jaso et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinoline derivatives have biological activity and are used as pharmaceuticals . The mechanism of action in these cases often involves interaction with biological macromolecules.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-3-31-16-9-7-15(8-10-16)24-19(28)14-27-22(29)26-12-11-23-21(20(26)25-27)32-18-6-4-5-17(13-18)30-2/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREJOBAMKZXYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

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